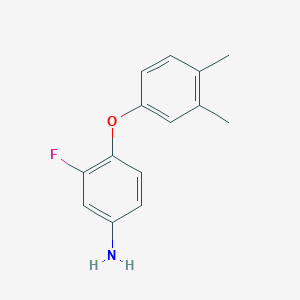

4-(3,4-Dimethylphenoxy)-3-fluoroaniline

Vue d'ensemble

Description

4-(3,4-Dimethylphenoxy)-3-fluoroaniline is an organic compound with the molecular formula C14H14FNO It is characterized by the presence of a fluorine atom, a dimethylphenoxy group, and an aniline moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dimethylphenoxy)-3-fluoroaniline typically involves the following steps:

Nucleophilic Aromatic Substitution: The reaction between 3-fluoroaniline and 3,4-dimethylphenol in the presence of a base such as potassium carbonate. This reaction is carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atom or the aniline moiety can be substituted by other functional groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Reduced amine derivatives.

Substitution: Halogenated or nitrated derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

Inhibition of Stearoyl-CoA Desaturase

One of the most notable applications of 4-(3,4-Dimethylphenoxy)-3-fluoroaniline is its role as an inhibitor of stearoyl-CoA desaturase (SCD). This enzyme is crucial in lipid metabolism, converting saturated fatty acids into monounsaturated fatty acids. By inhibiting SCD, this compound can alter lipid profiles within cells, potentially leading to apoptosis in cancer cells due to the accumulation of saturated lipids, which decreases membrane fluidity and affects cellular functions.

Antidiabetic and Antioxidant Activities

Recent studies have evaluated the compound's antidiabetic and antioxidant properties. Research indicates that halogenated derivatives similar to this compound exhibit significant biological activities that could be harnessed for therapeutic purposes . These properties may contribute to developing new treatments for metabolic disorders.

Chemical Synthesis Applications

Synthesis Methodology

The synthesis of this compound typically involves several steps that can be optimized for yield and purity. Industrial production may utilize continuous flow processes and catalysts to enhance efficiency. The compound can also undergo various chemical reactions, such as oxidation and reduction, leading to different derivatives that may have unique applications in research.

Material Science Applications

Potential in Materials Science

Due to its structural characteristics, this compound may find applications in materials science. The presence of the fluorine atom can influence the material's reactivity and stability, making it suitable for developing advanced materials with specific properties. Its unique chemical behavior could be explored in creating polymers or coatings with enhanced performance characteristics.

Data Table: Comparison of Biological Activities

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Inhibitor of Stearoyl-CoA Desaturase | Prevents conversion of saturated fatty acids |

| Halogenated derivatives | Antidiabetic and Antioxidant | Varies based on specific derivative |

Case Studies

-

Cancer Cell Viability Studies

Research has demonstrated that compounds similar to this compound significantly affect cancer cell viability by modulating lipid metabolism through SCD inhibition. These studies highlight the potential for developing novel cancer therapies targeting lipid metabolic pathways. -

Metabolic Disorder Research

Investigations into the antidiabetic effects of this compound have shown promising results in altering glucose metabolism and improving insulin sensitivity in preclinical models. Such findings suggest its potential utility in treating type 2 diabetes.

Mécanisme D'action

The mechanism of action of 4-(3,4-Dimethylphenoxy)-3-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the dimethylphenoxy group enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of these targets by acting as an inhibitor or activator, depending on the context of its application.

Comparaison Avec Des Composés Similaires

4-(3,4-Dimethylphenoxy)aniline: Lacks the fluorine atom, resulting in different chemical and biological properties.

3-Fluoro-4-(3,4-dimethylphenoxy)aniline: Positional isomer with the fluorine atom at a different position, leading to variations in reactivity and applications.

4-(3,4-Dimethylphenoxy)-2-fluoroaniline: Another positional isomer with distinct properties.

Uniqueness: 4-(3,4-Dimethylphenoxy)-3-fluoroaniline is unique due to the specific positioning of the fluorine atom, which imparts distinct electronic and steric effects. These effects influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound in various research and industrial applications.

Activité Biologique

4-(3,4-Dimethylphenoxy)-3-fluoroaniline is an organic compound notable for its biological activity, particularly as an inhibitor of stearoyl-CoA desaturase (SCD). This enzyme is crucial in lipid metabolism, converting saturated fatty acids into monounsaturated fatty acids. The inhibition of SCD by this compound can significantly affect cellular lipid profiles and viability, making it a potential candidate for therapeutic applications, especially in cancer treatment.

Chemical Structure and Properties

The compound features a fluorine atom and a dimethylphenoxy group attached to an aniline backbone. Its unique structure contributes to its biological properties.

| Property | Details |

|---|---|

| Molecular Formula | C14H16FNO2 |

| Molecular Weight | 249.29 g/mol |

| Chemical Structure | Structure |

This compound has been shown to bind to the active site of SCD, inhibiting its activity. This leads to the accumulation of saturated lipids, which can decrease membrane fluidity and disrupt cellular functions. The impact on lipid metabolism may induce apoptosis in cancer cells, suggesting a potential application in oncology.

Inhibition of Stearoyl-CoA Desaturase

Research indicates that the compound effectively inhibits SCD, which plays a vital role in regulating lipid metabolism. The inhibition alters lipid profiles within cells, potentially leading to cell death in cancerous tissues.

- Study Findings : In vitro studies demonstrated that treatment with this compound resulted in significant reductions in cell viability among various cancer cell lines due to disrupted lipid metabolism .

Impact on Cell Viability

- Cell Lines Tested : Various cancer cell lines including breast and prostate cancer cells.

- Results : Significant decrease in cell proliferation was observed with IC50 values indicating potent cytotoxic effects at micromolar concentrations.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds that also exhibit biological activities.

| Compound Name | Unique Features |

|---|---|

| 4-Fluoroaniline | Simpler structure; used as a precursor for various syntheses. |

| 4-(2-Chlorophenoxy)-3-fluoroaniline | Contains chlorine; exhibits different biological activities. |

| 3-Fluoroaniline | Lacks phenoxy substitution; primarily used in dye manufacturing. |

Propriétés

IUPAC Name |

4-(3,4-dimethylphenoxy)-3-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO/c1-9-3-5-12(7-10(9)2)17-14-6-4-11(16)8-13(14)15/h3-8H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQGJJWPKIIZNMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC2=C(C=C(C=C2)N)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101261626 | |

| Record name | 4-(3,4-Dimethylphenoxy)-3-fluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101261626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937597-99-4 | |

| Record name | 4-(3,4-Dimethylphenoxy)-3-fluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937597-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3,4-Dimethylphenoxy)-3-fluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101261626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.